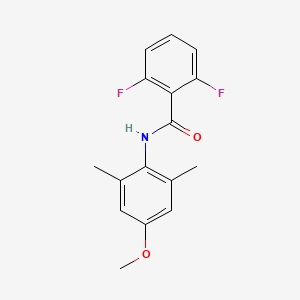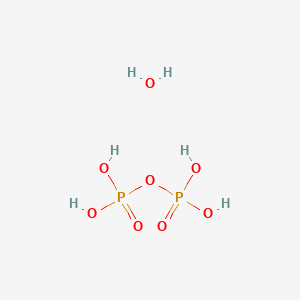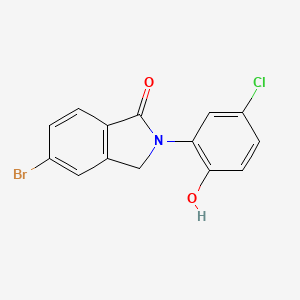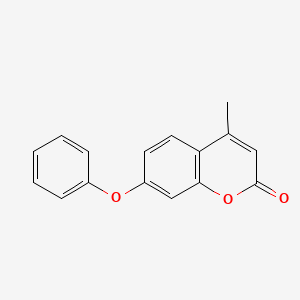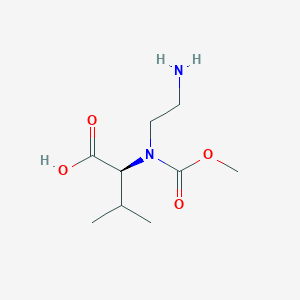
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C19H16Br2O3 and a molecular weight of 452.14 g/mol . This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its structural similarity to curcumin.
Medicine: Potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and inflammation. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of bromine and methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
918339-97-6 |
|---|---|
Molekularformel |
C19H16Br2O3 |
Molekulargewicht |
452.1 g/mol |
IUPAC-Name |
1,5-bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H16Br2O3/c1-23-18-9-13(7-15(20)11-18)3-5-17(22)6-4-14-8-16(21)12-19(10-14)24-2/h3-12H,1-2H3 |
InChI-Schlüssel |
NEORWWQUKADQJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


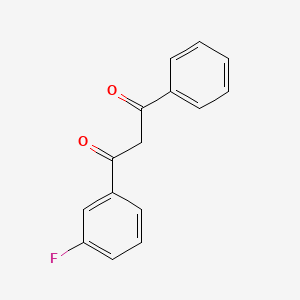
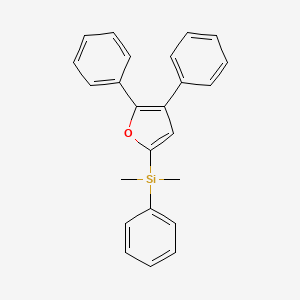

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
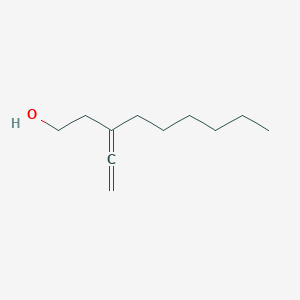
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
